molecular formula C7H6N2O2 B12079358 3-Pyridineacetaldehyde,a-oxo-,3-oxime CAS No. 67475-16-5

3-Pyridineacetaldehyde,a-oxo-,3-oxime

Cat. No.: B12079358
CAS No.: 67475-16-5
M. Wt: 150.13 g/mol
InChI Key: MAZUXGSAOIEIIG-WEVVVXLNSA-N
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Description

3-Pyridineacetaldehyde,a-oxo-,3-oxime, also known by its IUPAC name (2E)-2-hydroxyimino-1-pyridin-3-ylethanone, is an organic compound with the molecular formula C7H6N2O2. This compound is characterized by the presence of a pyridine ring attached to an aldehyde group and an oxime functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineacetaldehyde,a-oxo-,3-oxime typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxaldehyde.

    Oxidation: The aldehyde group is oxidized to form the corresponding carboxylic acid.

    Formation of Oxime: The carboxylic acid is then converted to an oxime using hydroxylamine hydrochloride under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalysts: Specific catalysts may be used to enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridineacetaldehyde,a-oxo-,3-oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens or alkylating agents for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids or nitriles.

    Reduction Products: Amines or hydroxylamines.

    Substitution Products: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

3-Pyridineacetaldehyde,a-oxo-,3-oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridineacetaldehyde,a-oxo-,3-oxime involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Pathways: It may interfere with metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxaldehyde: Shares the pyridine ring but lacks the oxime group.

    Pyridine-3-aldoxime: Similar structure but with different functional groups.

    3-Pyridinecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

3-Pyridineacetaldehyde,a-oxo-,3-oxime is unique due to its combination of an aldehyde and oxime group attached to a pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications.

Properties

CAS No.

67475-16-5

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

(2E)-2-hydroxyimino-1-pyridin-3-ylethanone

InChI

InChI=1S/C7H6N2O2/c10-7(5-9-11)6-2-1-3-8-4-6/h1-5,11H/b9-5+

InChI Key

MAZUXGSAOIEIIG-WEVVVXLNSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=N/O

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=NO

Origin of Product

United States

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